molecular formula C15H18 B12657847 1-Methyl-7-(1-methylpropyl)naphthalene CAS No. 72246-84-5

1-Methyl-7-(1-methylpropyl)naphthalene

Cat. No.: B12657847
CAS No.: 72246-84-5
M. Wt: 198.30 g/mol
InChI Key: KMBFAEWMORJFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-7-(1-methylpropyl)naphthalene is an organic compound belonging to the naphthalene family. It is characterized by a naphthalene ring substituted with a methyl group at the first position and a 1-methylpropyl group at the seventh position. This compound has a molecular formula of C15H18 and a molecular weight of 198.30342 g/mol . It is also known by other names such as 1-Methyl-7-isopropylnaphthalene and Eudalene .

Preparation Methods

The synthesis of 1-Methyl-7-(1-methylpropyl)naphthalene can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of naphthalene with 1-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid over-alkylation .

Industrial production methods may involve the catalytic hydrogenation of precursor compounds or the use of zeolite catalysts to facilitate the alkylation process. These methods are optimized for large-scale production and aim to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

1-Methyl-7-(1-methylpropyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield dihydronaphthalene derivatives.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the naphthalene ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields nitronaphthalenes, while halogenation produces halonaphthalenes .

Scientific Research Applications

1-Methyl-7-(1-methylpropyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-7-(1-methylpropyl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity. Pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

1-Methyl-7-(1-methylpropyl)naphthalene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

72246-84-5

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

7-butan-2-yl-1-methylnaphthalene

InChI

InChI=1S/C15H18/c1-4-11(2)14-9-8-13-7-5-6-12(3)15(13)10-14/h5-11H,4H2,1-3H3

InChI Key

KMBFAEWMORJFOV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC2=C(C=CC=C2C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.